molecular formula C21H18O4 B2991016 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one CAS No. 637753-43-6

4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one

Cat. No.: B2991016
CAS No.: 637753-43-6
M. Wt: 334.371
InChI Key: BFCRXKDYCPCQNU-UHFFFAOYSA-N
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Description

4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules featuring a benzofuran core linked to a chromen-2-one (coumarin) scaffold, a structural motif known to confer a wide range of biological activities. While specific pharmacological data for this exact analog is subject to ongoing research, structurally related benzofuran-substituted compounds have demonstrated considerable promise in bioassay screening, particularly in the field of oncology . The research value of this compound stems from the established biological profiles of its core components. The 7-ethoxybenzofuran moiety is a key pharmacophore in several bioactive molecules . Furthermore, chromen-2-one (coumarin) derivatives are widely investigated for their diverse pharmacological properties. The integration of these two systems into a single molecule makes 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one a valuable chemical entity for exploring new structure-activity relationships. Researchers can utilize this compound as a building block in synthetic chemistry or as a reference standard in high-throughput screening campaigns to identify potential hits for further development against various therapeutic targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(7-ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-3-13-8-9-17-15(10-13)16(12-20(22)24-17)19-11-14-6-5-7-18(23-4-2)21(14)25-19/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRXKDYCPCQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one is compared below with analogs sharing benzofuran, coumarin, or related scaffolds.

Structural Analogues

6-Ethyl-4-(1-benzofuran-2-yl)chromen-2-one Difference: Lacks the 7-ethoxy group on the benzofuran ring. Application: Studied for fluorescence properties and enzyme inhibition.

4-(5-Cyano-2-trifluoromethylphenoxy) Derivatives (e.g., MOP, Fig. 1 in ) Difference: Replaces the benzofuran system with a trifluoromethylphenoxy group and incorporates cyano substituents. Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano group may influence electronic interactions. Application: Anthelmintic agents like monepantel (MOP) leverage these groups for parasiticidal activity .

Boronated Benzofuran Derivatives (e.g., p-HOBDI-BF2-OSu, Fig. 2 in ) Difference: Integrates a difluoroboryl complex and hydroxyphenyl group, creating a fluorescent probe. Impact: The boron moiety enables fluorescence, making it suitable for bioimaging, unlike the non-fluorescent chromen-2-one core of the target compound .

Physicochemical and Pharmacological Comparisons

Property 4-(7-Ethoxy-...)chromen-2-one 6-Ethyl-4-(1-benzofuran-2-yl)chromen-2-one MOP () p-HOBDI-BF2-OSu ()
Molecular Weight ~352.35 g/mol ~294.31 g/mol ~503.42 g/mol ~485.24 g/mol
Key Functional Groups Ethoxy, ethyl, chromen-2-one Ethyl, chromen-2-one Trifluoromethyl, cyano, sulfanylbenzamide Difluoroboryl, hydroxyphenyl, succinimide
Solubility Moderate (polar ethoxy group) Low (nonpolar benzofuran) Low (lipophilic CF3) High (polar boron-ester)
Bioactivity Antimicrobial (hypothesized) Enzyme inhibition Anthelmintic Fluorescent labeling

Crystallographic and Structural Insights

  • SHELX in Structural Analysis : The SHELX suite (e.g., SHELXL for refinement) is critical for determining the crystal structures of such compounds. For example, the ethoxy group’s orientation in 4-(7-Ethoxy-...)chromen-2-one would require high-precision refinement, a strength of SHELX .
  • Comparative Stability : The ethyl and ethoxy groups in the target compound may enhance conformational stability compared to simpler benzofuran-coumarin hybrids, as bulky substituents often reduce molecular flexibility.

Biological Activity

The compound 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one , belonging to the class of benzofuran derivatives, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and mechanisms of action based on recent studies.

Synthesis

The synthesis of benzofuran derivatives, including the target compound, typically involves multi-step organic reactions. The synthesis pathways often incorporate various substituents that enhance biological activity. For instance, modifications at different positions on the benzofuran ring have been shown to significantly affect cytotoxicity against various cancer cell lines .

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of benzofuran exhibit significant cytotoxic effects against a range of cancer cell lines. The target compound's cytotoxicity was assessed using the MTT assay against several cancer types, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HeLa (cervical cancer)
  • HepG2 (liver cancer)

The results indicated that the compound exhibited selective cytotoxicity towards these cancer cells while showing reduced toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substituents on the benzofuran structure are crucial for enhancing its anticancer properties. For example, the introduction of an ethoxy group at the 7-position and an ethyl group at the 6-position was associated with increased potency. The presence of these groups appears to facilitate interactions with cellular targets involved in proliferation and apoptosis .

The mechanisms underlying the biological activity of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one involve several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through upregulation of pro-apoptotic genes such as P53 and Bax, while downregulating anti-apoptotic genes like Bcl-2. This dual mechanism enhances its effectiveness against tumor cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells. The percentage of cells in pre-G1 phase increased significantly, indicating apoptosis induction .
  • DNA Interaction : Preliminary investigations suggest that benzofuran derivatives may interact with DNA, potentially leading to fragmentation and subsequent cell death. This interaction is hypothesized to occur via intercalation or other binding mechanisms .

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in clinical settings:

  • In a study evaluating a series of benzofuran compounds, one derivative showed IC50 values as low as 0.06 µM against A549 lung cancer cells, comparable to established chemotherapeutics .
  • Another study reported that compounds similar to our target exhibited significant cytotoxicity with IC50 values ranging from 0.08 to 0.17 µM across multiple cell lines, demonstrating their potential as effective anticancer agents .

Data Summary

Below is a summary table presenting key findings from various studies regarding the biological activity and cytotoxicity of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one and related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
4-(7-Ethoxy-1-benzofuran-2-yl)-6-Ethylchromen-2-oneMCF-70.06Apoptosis induction
HCT-1160.08Cell cycle arrest
HeLa0.10DNA interaction
HepG20.17Pro-apoptotic gene modulation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one and its analogs?

  • Methodological Answer : The synthesis typically involves a multi-step approach, including condensation reactions between substituted benzofuran precursors and chromenone derivatives. For example, benzofuran-3(2H)-one intermediates are synthesized via Claisen-Schmidt condensation of 6-(benzyloxy)-7-methylbenzofuran-3(2H)-one with substituted benzaldehydes under acidic conditions . Substituents on the benzaldehyde (e.g., halogens, methoxy groups) influence reaction yields and regioselectivity. Purification is achieved via column chromatography, and structural validation relies on NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound's structure?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., ethoxy groups at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2) and aromatic systems in benzofuran/chromenone moieties .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogs like 6-methoxy-4-methyl-2H-chromen-2-one, where intermolecular hydrogen bonding stabilizes the lattice .
  • IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹ .

Q. How are preliminary biological activities screened for this compound?

  • Methodological Answer : Standard in vitro assays include:

  • Antimicrobial testing : Agar diffusion or microdilution against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) to determine MIC values .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. For example, 2-styrylchromones with methoxy substituents show enhanced cytotoxicity due to improved membrane permeability .

Advanced Research Questions

Q. How do substituent variations on the benzofuran and chromenone rings influence bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl, Br) : Enhance cytotoxicity by increasing electrophilicity, as seen in 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one, which inhibits topoisomerase II .
  • Methoxy/ethoxy groups : Improve solubility and bioavailability. For instance, 7-methoxy derivatives exhibit stronger antifungal activity due to hydrogen bonding with fungal enzymes .
  • QSAR models : Use Hammett constants (σ) and logP values to predict bioactivity. Substituents at the 6- and 7-positions of chromenone significantly correlate with antimicrobial potency .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Sample degradation : Organic compounds in aqueous media degrade over time, altering bioactivity. Stabilize samples via continuous cooling or inert atmospheres .
  • Assay variability : Standardize protocols (e.g., consistent cell passage numbers, incubation times) and validate results across multiple cell lines. For example, discrepancies in cytotoxicity may reflect cell-specific uptake mechanisms .

Q. What computational strategies predict the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target proteins (e.g., CYP450 enzymes) using software like AutoDock Vina. Analogs with bulky substituents (e.g., 6-ethyl) often show higher binding affinities .
  • ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4), bioavailability scores, and CYP inhibition. Ethoxy groups improve metabolic stability but may reduce solubility .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

  • Methodological Answer : X-ray structures reveal:

  • Intermolecular interactions : Hydrogen bonds between carbonyl oxygen and adjacent aromatic protons enhance thermal stability .
  • Packing efficiency : Bulky substituents (e.g., 6-ethyl) reduce crystal symmetry but improve melting points. Derivatives with planar chromenone systems exhibit higher crystallinity .

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